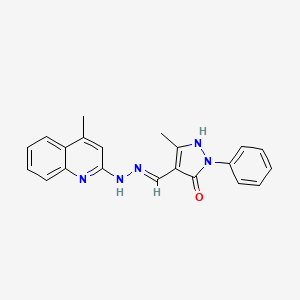![molecular formula C6H10N2O2 B2402937 2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine CAS No. 2504166-72-5](/img/structure/B2402937.png)
2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine is a chemical compound that belongs to the class of azaspirocycles. It is a bicyclic compound consisting of a spiro-linked seven-membered ring system that has a nitrogen and a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine typically involves the formation of the spirocyclic ring system through a series of chemical reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of starting materials that contain the necessary functional groups to form the spirocyclic structure. Common reagents and conditions used in these reactions include:
Cyclization reactions: These reactions are often used to form the spirocyclic ring system. They may involve the use of catalysts and specific reaction conditions to promote the formation of the desired product.
Amine functionalization: The introduction of the amine group into the molecule is a key step in the synthesis. This can be achieved through various methods, such as reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the synthetic routes used in laboratory settings. This would require optimization of reaction conditions to ensure high yields and purity of the final product. Additionally, considerations for cost-effectiveness and environmental impact would be important in the development of industrial production methods.
化学反応の分析
Types of Reactions
2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide, which can be used to oxidize the compound.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride, which can be used to reduce the compound.
Catalysts: Various catalysts can be used to promote specific reactions, such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine has a wide range of scientific research applications, including:
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: There is potential for this compound to be used in the development of new pharmaceuticals. Its unique structure may allow it to interact with specific biological targets in a novel way.
Industry: The compound may have applications in various industrial processes, such as in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine will depend on its specific application. In general, the compound may exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of the target molecules, which can result in various biological or chemical effects.
類似化合物との比較
2,5-Dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine can be compared with other similar compounds, such as:
Azaspirocycles: These compounds share the spirocyclic structure with a nitrogen atom. They may have similar chemical properties and reactivity.
Spirocyclic amines: These compounds have a spirocyclic structure with an amine group. They may have similar applications in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which can result in unique chemical and biological properties.
特性
IUPAC Name |
2,5-dioxa-6-azaspiro[3.4]oct-6-en-7-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c7-2-5-1-6(10-8-5)3-9-4-6/h1-4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKJUVACJPYRCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NOC12COC2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine](/img/new.no-structure.jpg)
![9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2402855.png)
![4,4-Dimethyl-3-[(4-nitrophenyl)methyl]-1,3-oxazolidine](/img/structure/B2402856.png)

![4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B2402860.png)



![3-fluoro-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide](/img/structure/B2402865.png)
![2-[[1-(2-Phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2402867.png)


![N-(furan-2-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2402876.png)

